molecular formula C20H15N3O5S B11347057 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11347057
M. Wt: 409.4 g/mol
InChI Key: XZEMDONPSCROSP-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of benzodioxin, benzothiazole, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Benzothiazole Ring: This involves the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Construction of the Oxazole Ring: This can be synthesized via the cyclization of α-haloketones with amides or nitriles.

    Coupling Reactions: The final step involves coupling the benzodioxin, benzothiazole, and oxazole intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin and benzothiazole moieties.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe or ligand in studying enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for drug design and development.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests possible applications in treating diseases such as cancer, infections, and neurological disorders.

Industry

In industry, this compound might be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, and protein inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and application.

Properties

Molecular Formula

C20H15N3O5S

Molecular Weight

409.4 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H15N3O5S/c1-25-12-3-4-13-18(9-12)29-20(21-13)22-19(24)14-10-16(28-23-14)11-2-5-15-17(8-11)27-7-6-26-15/h2-5,8-10H,6-7H2,1H3,(H,21,22,24)

InChI Key

XZEMDONPSCROSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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